molecular formula C10H21NO3 B8165565 tert-Butyl 2-(2-amino-2-methylpropoxy)acetate

tert-Butyl 2-(2-amino-2-methylpropoxy)acetate

Cat. No.: B8165565
M. Wt: 203.28 g/mol
InChI Key: JNZKTTYTYRYWBT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-amino-2-methylpropoxy)acetate is an organic compound that features a tert-butyl ester group, an amino group, and an ether linkage. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-amino-2-methylpropoxy)acetate typically involves the reaction of tert-butyl bromoacetate with 2-amino-2-methylpropanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amino alcohol displaces the bromide ion from the bromoacetate, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-amino-2-methylpropoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

tert-Butyl 2-(2-amino-2-methylpropoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-amino-2-methylpropoxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-amino-2-methylpropanoate: Similar structure but lacks the ether linkage.

    tert-Butyl 2-(2-hydroxy-2-methylpropoxy)acetate: Similar structure but has a hydroxyl group instead of an amino group.

Uniqueness

tert-Butyl 2-(2-amino-2-methylpropoxy)acetate is unique due to the presence of both an amino group and an ether linkage, which confer distinct reactivity and properties compared to similar compounds. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl 2-(2-amino-2-methylpropoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-9(2,3)14-8(12)6-13-7-10(4,5)11/h6-7,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZKTTYTYRYWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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